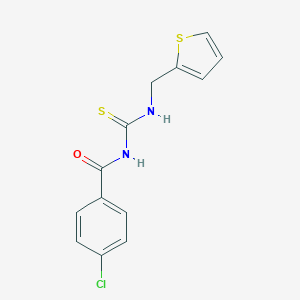
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide, also known as MDPV, is a designer drug that belongs to the cathinone class of compounds. MDPV is a potent psychostimulant that has gained popularity among drug users due to its euphoric and stimulating effects. MDPV has been classified as a Schedule I controlled substance in the United States, indicating that it has no accepted medical use and a high potential for abuse. Despite its illicit status, MDPV has been the subject of extensive scientific research due to its unique chemical structure and pharmacological profile.
Mécanisme D'action
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide acts as a potent inhibitor of the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide also has affinity for the norepinephrine and serotonin transporters, leading to increased release of these neurotransmitters as well. The combined effects of increased dopamine, norepinephrine, and serotonin release contribute to the euphoric and stimulating effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide.
Biochemical and Physiological Effects:
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine, norepinephrine, and serotonin release, 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to increase heart rate and blood pressure, leading to potential cardiovascular complications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has also been shown to cause hyperthermia and dehydration, potentially leading to kidney damage and other health complications.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has several advantages and limitations for use in laboratory experiments. One advantage is its potent psychostimulant effects, which make it useful for investigating the neurobiological mechanisms of addiction and reward. However, the potential for abuse and toxicity of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide make it difficult to use in clinical research studies. Additionally, the complex synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide makes it difficult to obtain and study in a laboratory setting.
Orientations Futures
There are several future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide. One area of interest is the potential therapeutic applications of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide for psychiatric disorders such as ADHD. Another area of interest is the development of new drugs based on the chemical structure of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide that may have improved pharmacological profiles and fewer side effects. Additionally, research on the potential long-term effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide use on the brain and body is needed to better understand the risks associated with this drug.
Méthodes De Synthèse
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide can be synthesized through a variety of methods, including the condensation of 3,4-methylenedioxyphenyl-2-propanone with 2-phenyl-2-propanolamine, or the reduction of 3,4-methylenedioxyphenyl-2-propanone with sodium borohydride followed by the reaction with 2-phenylethylamine. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been the subject of extensive scientific research due to its unique pharmacological profile and potential therapeutic applications. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been shown to have high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This mechanism of action is similar to that of other psychostimulants such as cocaine and amphetamines. 2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other psychiatric disorders.
Propriétés
Formule moléculaire |
C18H21NO2 |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C18H21NO2/c1-14-7-6-10-17(13-14)21-15(2)18(20)19-12-11-16-8-4-3-5-9-16/h3-10,13,15H,11-12H2,1-2H3,(H,19,20) |
Clé InChI |
MVZGXHAWJDGWLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
SMILES canonique |
CC1=CC(=CC=C1)OC(C)C(=O)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)
![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)


![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)



![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)

